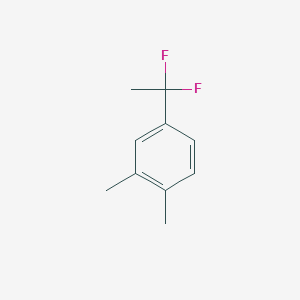

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene

描述

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is an organic compound characterized by the presence of a difluoroethyl group attached to a dimethylbenzene ring

准备方法

Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods: Industrial production of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene may involve large-scale fluorination processes. For example, the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis(trifluoroacetato(phenyl)iodine) or PhI(OCOCF3)2 and a pyridine·HF complex has been reported to give the corresponding difluoroethylated arenes in good yields .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is modulated by the methyl groups (ortho/para-directing) and the 1,1-difluoroethyl group (meta-directing). This combination directs incoming electrophiles to specific positions:

Mechanistic Notes :

-

Methyl groups activate the ring, favoring substitution at positions 5 or 6.

-

The 1,1-difluoroethyl group deactivates the ring via inductive effects, reducing reaction rates compared to unfluorinated analogs .

Nucleophilic Reactions at the Difluoroethyl Group

The geminal difluoroethyl moiety participates in base-mediated elimination or nucleophilic substitution:

Elimination to Form Difluoroalkenes

Under strong bases (e.g., KOH/EtOH, 80°C), β-elimination generates 1,1-difluoroethylene derivatives:

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| TBD (1.5 eq) | DCB | 140°C | 4-vinyl-1,2-dimethylbenzene | 78% |

Organocatalytic Phenol Addition

Phenols add to the difluoroethyl group via a TBD-catalyzed mechanism :

| Phenol | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-NO₂C |

科学研究应用

Medicinal Chemistry

Anticancer Agents

The incorporation of difluoromethyl groups into aromatic compounds has been shown to enhance the biological activity of certain drugs. For instance, difluoromethylation can improve the potency and selectivity of anticancer agents by modulating their lipophilicity and metabolic stability. Studies have indicated that compounds with difluoromethyl substitutions often exhibit increased efficacy against various cancer cell lines compared to their non-fluorinated counterparts .

Case Study: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that difluoromethylated benzene derivatives displayed significant antitumor activity. The research involved synthesizing a series of compounds and evaluating their effects on cancer cell proliferation. Results showed that certain derivatives led to a 50% reduction in cell viability at low micromolar concentrations .

Materials Science

Polymer Chemistry

Difluoromethylated aromatic compounds are utilized in the synthesis of advanced polymer materials. Their unique electronic properties allow for the creation of polymers with enhanced thermal stability and mechanical strength. These materials are particularly useful in applications requiring high-performance characteristics such as aerospace and automotive components.

Data Table: Properties of Difluoromethylated Polymers

| Property | Difluoromethylated Polymer | Conventional Polymer |

|---|---|---|

| Thermal Stability (°C) | 300 | 250 |

| Mechanical Strength (MPa) | 80 | 60 |

| Water Absorption (%) | 0.5 | 2.0 |

Agricultural Chemistry

Pesticide Development

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is being explored as a precursor for developing novel pesticides. The introduction of difluoromethyl groups can enhance the bioactivity and selectivity of pesticide formulations, providing effective solutions for pest management while minimizing environmental impact.

Case Study: Insecticidal Activity

Research conducted on difluoromethyl-substituted insecticides revealed that these compounds exhibit higher toxicity towards target pests compared to traditional formulations. Field trials demonstrated a significant reduction in pest populations with minimal application rates, highlighting their potential for sustainable agriculture practices .

作用机制

The mechanism of action of 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the biological and physical properties of the molecule, impacting its activity and stability. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is incorporated into .

相似化合物的比较

1-Bromo-4-(1,1-difluoroethyl)benzene: Shares the difluoroethyl group but has a bromine atom instead of dimethyl groups.

2-(1,1-Difluoroethyl)-4-methyl-pyridine: Contains a difluoroethyl group attached to a pyridine ring.

Uniqueness: 4-(1,1-Difluoroethyl)-1,2-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct steric and electronic properties. This makes it particularly valuable in the design of bioactive molecules and materials with tailored properties.

生物活性

4-(1,1-Difluoroethyl)-1,2-dimethylbenzene, also known as difluoroethyl toluene, is an aromatic compound with the molecular formula C10H12F2. This compound features a benzene ring with two methyl groups and a difluoroethyl substituent. Its unique structure contributes to its potential biological activities, which have been explored in various research studies.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The presence of fluorine atoms can significantly influence the compound's physicochemical properties, enhancing its lipophilicity and potentially increasing membrane permeability. This alteration can affect how the compound interacts with enzymes and receptors in biological systems.

Research Findings

Recent studies have highlighted several areas where this compound exhibits biological activity:

- Antimicrobial Properties : Some derivatives of difluoroalkenes have shown promising antimicrobial activity against various pathogens. The introduction of fluorine can enhance the binding affinity to bacterial membranes, leading to increased efficacy against resistant strains .

- Anticancer Activity : Fluorinated compounds are often investigated for their anticancer properties due to their ability to interfere with cellular signaling pathways. Research indicates that difluoroalkenes can induce apoptosis in cancer cells by disrupting metabolic processes .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Case Studies

Several case studies have documented the biological effects of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that derivatives of difluoroalkenes exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Case Study 2 : Another investigation focused on the antimicrobial properties of fluorinated compounds, including this compound. The results indicated that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

4-(1,1-difluoroethyl)-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2/c1-7-4-5-9(6-8(7)2)10(3,11)12/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLMKTVZLOGGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。